N-benzyl-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-N-(pyridin-2-yl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a pyridin-2-yl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with benzyl chloride in the presence of a base, followed by the reaction with benzoyl chloride. The reaction typically occurs in a solvent such as dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as bimetallic metal-organic frameworks have been explored to improve the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzyl and pyridin-2-yl groups can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides and pyridines
Scientific Research Applications
N-benzyl-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-benzyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in regulating blood glucose levels. The compound binds to the allosteric site of the enzyme, enhancing its activity and leading to improved glucose metabolism .
Comparison with Similar Compounds
- N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide
- N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide
- N-(pyridin-2-yl)benzamide
Comparison: N-benzyl-N-(pyridin-2-yl)benzamide is unique due to the presence of both benzyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
N-benzyl-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(17-11-5-2-6-12-17)21(18-13-7-8-14-20-18)15-16-9-3-1-4-10-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQKNGSEULEQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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